molecular formula C8H9NO2S B12991040 5-(2-Aminocyclopropyl)thiophene-2-carboxylic acid

5-(2-Aminocyclopropyl)thiophene-2-carboxylic acid

Cat. No.: B12991040
M. Wt: 183.23 g/mol
InChI Key: HFVQDISCBPNNJU-UHFFFAOYSA-N
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Description

5-(2-Aminocyclopropyl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and an aminocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminocyclopropyl)thiophene-2-carboxylic acid typically involves the cyclopropanation of a thiophene derivative followed by amination and carboxylation. One common method involves the use of cyclopropylamine and thiophene-2-carboxylic acid as starting materials. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminocyclopropyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-(2-Aminocyclopropyl)thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Aminocyclopropyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The aminocyclopropyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the aminocyclopropyl group but shares the thiophene and carboxylic acid functionalities.

    2-Aminocyclopropylcarboxylic acid: Lacks the thiophene ring but contains the aminocyclopropyl and carboxylic acid groups.

Uniqueness

5-(2-Aminocyclopropyl)thiophene-2-carboxylic acid is unique due to the presence of both the aminocyclopropyl group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

5-(2-aminocyclopropyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c9-5-3-4(5)6-1-2-7(12-6)8(10)11/h1-2,4-5H,3,9H2,(H,10,11)

InChI Key

HFVQDISCBPNNJU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(S2)C(=O)O

Origin of Product

United States

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